Computed Physicochemical Profile vs. 1-Benzylazetidin-3-ol: Polarity Advantage for Aqueous Solubility and CNS Multiparameter Optimization
The target compound exhibits a lower computed logP (0.57) and a substantially larger topological polar surface area (TPSA, 43.78 Ų) compared to the simpler analog 1-benzylazetidin-3-ol (logP 0.80, TPSA 23.47 Ų) . The nearly twofold increase in TPSA and the 0.23-unit reduction in logP suggest significantly higher polarity, which is expected to translate into improved aqueous solubility and reduced passive permeability across lipid membranes. For central nervous system (CNS) drug design, TPSA >40 Ų is a key predictor of low brain penetration, while TPSA <60–70 Ų is often targeted for oral bioavailability [1]. This places the target compound in an intermediate polarity window that may be advantageous for fine-tuning ADME properties, in contrast to the low-TPSA benzyl analog.
| Evidence Dimension | Lipophilicity (logP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP = 0.5693; TPSA = 43.78 Ų |
| Comparator Or Baseline | 1-Benzylazetidin-3-ol: logP = 0.801; TPSA = 23.47 Ų |
| Quantified Difference | ΔlogP = −0.23; ΔTPSA = +20.31 Ų (86% increase in TPSA) |
| Conditions | Computed physicochemical properties from vendor datasheets (Chemscene, BOCSCI); TPSA calculated by standard 2D topological method |
Why This Matters
Medicinal chemists seeking to modulate logP and TPSA for improved solubility or CNS MPO score can use this compound as a more polar alternative to the 1-benzyl analog, potentially reducing off-target liabilities associated with high lipophilicity.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi:10.1602/neurorx.2.4.541 View Source
